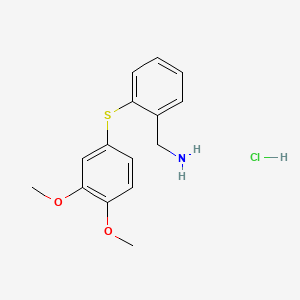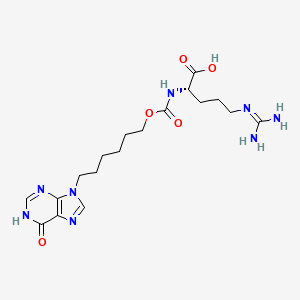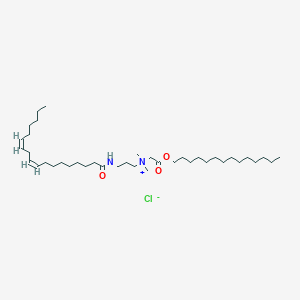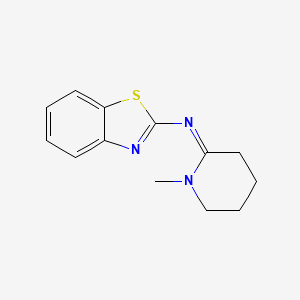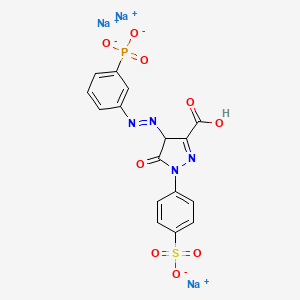![molecular formula C16H15F3N6S2 B12718701 1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea CAS No. 127142-36-3](/img/structure/B12718701.png)
1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea is a complex organic compound with a unique structure that includes a pyridyl ring, a trifluoromethyl group, and a thiourea moiety
Méthodes De Préparation
The synthesis of 1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea typically involves the reaction of 2-pyridyl ketone with an appropriate amine and isothiocyanate. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Applications De Recherche Scientifique
1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research has indicated that this compound may have anticancer properties, making it a candidate for further investigation in cancer therapy.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea involves its interaction with molecular targets such as enzymes or receptors. The pyridyl ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea include:
1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea: This compound has a similar structure but with a different position of the trifluoromethyl group, which may affect its chemical properties and biological activity.
Ethyl 2-(2-pyridylacetate) derivatives: These compounds contain a pyridyl ring and thiourea moiety, similar to the target compound, and are studied for their biological activities.
Propriétés
Numéro CAS |
127142-36-3 |
|---|---|
Formule moléculaire |
C16H15F3N6S2 |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
1-[(E)-1-pyridin-2-ylethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea |
InChI |
InChI=1S/C16H15F3N6S2/c1-10(13-4-2-3-9-20-13)22-24-15(27)25-23-14(26)21-12-7-5-11(6-8-12)16(17,18)19/h2-9H,1H3,(H2,21,23,26)(H2,24,25,27)/b22-10+ |
Clé InChI |
HPITWVOOHHUKCQ-LSHDLFTRSA-N |
SMILES isomérique |
C/C(=N\NC(=S)NNC(=S)NC1=CC=C(C=C1)C(F)(F)F)/C2=CC=CC=N2 |
SMILES canonique |
CC(=NNC(=S)NNC(=S)NC1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



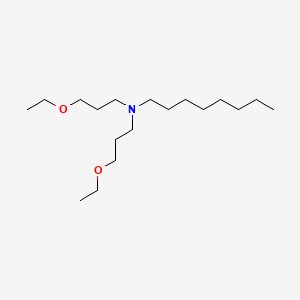
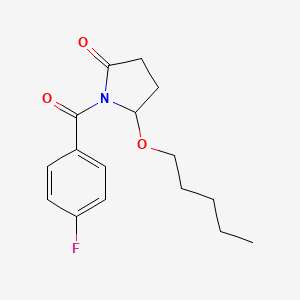

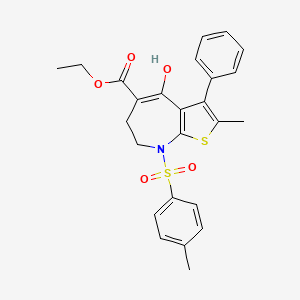
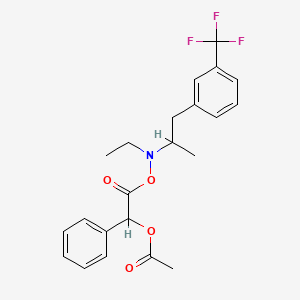
![1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12718664.png)
